molecular formula C16H15ClN2O2 B5700030 N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE

N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE

Cat. No.: B5700030
M. Wt: 302.75 g/mol
InChI Key: JNYYGSFZBRMDCG-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Shares structural similarities but differs in the presence of a pyridine ring.

    N’-[(E)-(4-Chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Contains a sulfonohydrazide group instead of an acetamido group.

Uniqueness

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-acetamido-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYGSFZBRMDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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